molecular formula C13H18ClNO2 B1469404 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride CAS No. 1304787-61-8

1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride

Cat. No.: B1469404
CAS No.: 1304787-61-8
M. Wt: 255.74 g/mol
InChI Key: MGTWVJGUIKYDAZ-UHFFFAOYSA-N
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Description

1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride is a chemical compound that features a piperidine ring attached to a phenyl group through an ether linkage, with an ethanone group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride typically involves the following steps:

    Formation of the Piperidin-4-yloxy Intermediate: This step involves the reaction of piperidine with a suitable phenol derivative under basic conditions to form the piperidin-4-yloxy intermediate.

    Attachment of the Ethanone Group: The intermediate is then reacted with an ethanone derivative, such as acetyl chloride, under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are commonly used for electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanone group may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]ethanone hydrochloride: This compound features a hydroxyl group on the phenyl ring and a piperidin-1-ylmethyl group instead of a piperidin-4-yloxy group.

Uniqueness

1-(3-(Piperidin-4-yloxy)phenyl)ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the piperidin-4-yloxy group. This structural feature may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-piperidin-4-yloxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-10(15)11-3-2-4-13(9-11)16-12-5-7-14-8-6-12;/h2-4,9,12,14H,5-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTWVJGUIKYDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

tert-Butyl 4-(3-acetylphenoxy)piperidine-1-carboxylate (4.70 g, 14.7 mmol, Step-1) was dissolved in 4M hydrochloric acid ethyl acetate solution (30 mL). The mixture was stirred at room temperature for 2 hours. After concentration under reduced pressure, the residue was crystallized from diisopropylether to give 3.37 g (89%) of the title compound as a white solid.
Name
tert-Butyl 4-(3-acetylphenoxy)piperidine-1-carboxylate
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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